2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to a cyclopropane carboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One practical method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is efficient and mild .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key step in the regulation of intracellular trafficking . Additionally, it may interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrazine: Another related compound with versatile applications in organic synthesis and drug development.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its fused cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of imidazopyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a cyclopropane ring fused with an imidazopyridine moiety. The unique structural characteristics contribute to its potential pharmacological effects.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Several studies have reported that imidazopyridine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells .
- Antimicrobial : The imidazopyridine scaffold has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory : Some derivatives have been noted for their anti-inflammatory effects, potentially useful in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the imidazopyridine ring. Research has shown that modifications to the nitrogen atoms or the introduction of different functional groups can enhance or diminish its biological efficacy. For example, certain substitutions have resulted in improved potency against specific cancer cell lines .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various imidazopyridine derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the imidazo[1,2-a]pyridine ring significantly reduced cell viability in HeLa cells (IC50 values ranging from 10 to 30 µM) .
- Antimicrobial Effects : In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of these compounds in a murine model of inflammation, where they reduced pro-inflammatory cytokines by up to 50% compared to control groups .
Data Tables
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h1-4,6-8H,5H2,(H,14,15) |
InChI Key |
XVICFDWQOZNSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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